ethyl N-(4-hydroxyphenyl)carbamate
Description
Significance of Carbamate (B1207046) Functionality in Chemical and Biological Research
Carbamates, also known as urethanes, are a class of organic compounds characterized by the -O-CO-NH- functional group. researchgate.net This structural feature is essentially a hybrid of an ester and an amide, granting it a unique combination of chemical properties and stabilities. nih.govacs.org In the realms of chemical and biological research, this functionality is of paramount importance for several reasons.
Structurally, the carbamate group displays excellent chemical and proteolytic stability. nih.govacs.org This resilience makes it a valuable component in drug design, where it is often used as a peptide bond surrogate. nih.govacs.orgnih.gov Replacing native amide bonds in peptide-based molecules with a carbamate linkage can confer metabolic stability against enzymes that would otherwise degrade the drug. nih.govacs.org Furthermore, the carbamate functionality can modulate interactions with biological targets like enzymes and receptors. It imposes a degree of conformational restriction and can participate in hydrogen bonding, which are critical for molecular recognition and binding affinity. nih.govacs.org
The versatility of carbamates extends to their use as protecting groups for amines in organic synthesis, particularly in peptide chemistry. nih.govacs.org By varying the substituents on the oxygen and nitrogen atoms of the carbamate, researchers can fine-tune biological and pharmacokinetic properties, such as stability and the ability to cross cell membranes. nih.gov This adaptability has led to the wide representation of carbamate derivatives in various fields, including agricultural chemicals like pesticides and fungicides, and as key intermediates in the paint and polymer industries. nih.govnih.gov
Overview of Ethyl N-(4-hydroxyphenyl)carbamate within the Carbamic Acid Ester Class
This compound is a specific member of the carbamic acid ester class. As its name suggests, it is an ester of carbamic acid. The compound features an ethyl group attached to the oxygen of the carbamate moiety and a 4-hydroxyphenyl group attached to the nitrogen. This structure places it among N-substituted carbamates. google.com
The presence of both a hydroxyl (-OH) group on the phenyl ring and the carbamate linkage gives the molecule a combination of hydrophilic and lipophilic characteristics. ontosight.ai These features influence its solubility, reactivity, and potential biological interactions. ontosight.ai this compound is a synthetic compound used in research settings. biosynth.com For instance, it has been investigated as an antioxidant for treating skin redness and inflammation (erythema) and for its ability to decolorize hair. biosynth.com It also serves as a chemical precursor for the synthesis of aminophenols, which are biologically active compounds. biosynth.com
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 7159-95-7 | biosynth.comvibrantpharma.com |
| Molecular Formula | C₉H₁₁NO₃ | biosynth.comvibrantpharma.com |
| Molecular Weight | 181.19 g/mol | biosynth.comvibrantpharma.com |
| Melting Point | 118 °C | biosynth.com |
| Purity | ≥97% | vibrantpharma.com |
| Canonical SMILES | CCOC(=O)NC1=CC=C(C=C1)O | biosynth.com |
Historical Context of Carbamate Research and its Evolution
The history of carbamates in a scientific context can be traced back to the 19th century with the study of the Calabar bean. mhmedical.com In 1864, Jobst and Hesse isolated the active alkaloid from these beans, which they named physostigmine. mhmedical.com Physostigmine is a naturally occurring methyl carbamate ester that was first used medicinally in 1877 to treat glaucoma. nih.govmhmedical.com This discovery marked the beginning of research into the biological activities of carbamate compounds. nih.gov
The synthetic development of carbamates began to accelerate in the 1930s, leading to the introduction of carbamate pesticides, which were initially marketed as fungicides. mhmedical.com The insecticidal properties of carbamate compounds were discovered around the same time as those of organophosphorus compounds, and they were developed for pesticide use in the 1940s. usgs.gov Their use increased significantly after the 1970s, as they replaced more environmentally persistent organochloride pesticides. nih.govusgs.gov In 1953, the Union Carbide Corporation developed and marketed carbaryl, a well-known carbamate insecticide. mhmedical.com
Beyond agriculture, the discovery of polyurethanes—polymers linked by carbamate groups—greatly expanded the application of carbamate chemistry into materials science, leading to their use in foams, fibers, and coatings. nih.gov In recent decades, research has increasingly focused on the role of carbamates in medicinal chemistry, where their stability and ability to mimic peptide bonds have made them a staple in modern drug discovery. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(4-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECNKUVYBNETOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345163 | |
| Record name | Ethyl 4-hydroxyphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7159-95-7 | |
| Record name | Ethyl 4-hydroxyphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl N-(4-hydroxyphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies for Ethyl N 4 Hydroxyphenyl Carbamate and Its Analogs
Direct Synthesis Approaches
The most direct methods for synthesizing ethyl N-(4-hydroxyphenyl)carbamate involve the formation of the carbamate (B1207046) linkage on the 4-aminophenol (B1666318) backbone.
Reaction of 4-Aminophenol with Chloroformates (e.g., Ethyl Chloroformate)
The synthesis of aryl carbamates can be achieved through the reaction of an aromatic amine with a chloroformate. In the case of this compound, this involves the reaction of 4-aminophenol with ethyl chloroformate. The amino group of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This results in the displacement of the chloride and the formation of the N-C(O)O- bond characteristic of the carbamate, with hydrogen chloride as a byproduct.
A general procedure analogous to this synthesis involves dissolving the aniline (B41778) derivative (in this case, 4-aminophenol) in a suitable solvent like chloroform (B151607) and adding a base, such as pyridine (B92270). prepchem.com Ethyl chloroformate is then added dropwise to the stirred solution. prepchem.com The presence of the phenolic hydroxyl group on the 4-aminophenol starting material introduces a potential for side reactions, as the hydroxyl group can also be acylated by ethyl chloroformate to form a carbonate. Therefore, controlling the reaction conditions is crucial to favor N-acylation over O-acylation.
Optimization of Reaction Conditions (Solvents, Temperature, Catalysts, Bases)
Optimizing the reaction conditions is key to maximizing the yield and purity of this compound while minimizing side products.
Bases: A base is required to neutralize the HCl byproduct generated during the reaction. Pyridine is commonly used for this purpose, acting as both a base and a nucleophilic catalyst. prepchem.com Other tertiary amines like triethylamine (B128534) can also be employed. The choice and amount of base can influence the reaction's selectivity and rate.
Solvents: The choice of solvent is critical. Aprotic solvents such as chloroform, dichloromethane, or tetrahydrofuran (B95107) (THF) are often used. prepchem.comgoogle.com The solvent must be able to dissolve the reactants but should not react with them. For instance, a procedure for a similar synthesis uses chloroform as the solvent. prepchem.com Another approach for synthesizing related carbamates uses dimethylformamide (DMF). prepchem.com
Temperature: The reaction temperature needs to be controlled to manage the reaction rate and prevent side reactions. The addition of ethyl chloroformate is often performed at a controlled temperature, for example, between 25-30°C with external cooling, followed by stirring at ambient temperature for several hours to ensure the reaction goes to completion. prepchem.com In other carbamate syntheses, reactions are conducted at elevated temperatures, such as 80°C or 40-45°C, depending on the specific reactants and catalysts. google.comprepchem.com
Catalysts: While bases like pyridine can also act as catalysts, other catalysts can be used to promote carbamate formation. For instance, 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective catalyst for acylation reactions. In some carbamate syntheses, palladium catalysts like PdCl2dppf are used, particularly in cross-coupling reactions to build the molecular scaffold before carbamate formation. nih.gov
Table 1: Optimization Parameters for Carbamate Synthesis
| Parameter | Options | Purpose / Considerations |
|---|---|---|
| Solvent | Chloroform, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Dissolve reactants; must be aprotic to avoid side reactions. prepchem.comgoogle.comprepchem.com |
| Base | Pyridine, Triethylamine | Neutralize HCl byproduct; can also act as a catalyst. prepchem.comnih.gov |
| Temperature | 0°C to 80°C | Control reaction rate and minimize side product formation. prepchem.comgoogle.comprepchem.com |
| Catalyst | 4-Dimethylaminopyridine (DMAP), Palladium complexes | Increase reaction rate and yield. nih.govnih.gov |
Indirect Synthetic Routes and Precursor Utilization
Indirect routes to this compound and its analogs often involve multi-step processes starting from different precursors.
One potential indirect route starts with 4-nitrophenol (B140041). The phenolic oxygen can be alkylated, followed by the reduction of the nitro group to an amine. For example, a related synthesis involves reacting 4-nitrophenol with ethyl N-chloroethylcarbamate in the presence of a strong base like sodium hydride in DMF to form an ether linkage. prepchem.com A subsequent reduction of the nitro group would yield an amino group, which could then be acylated if it wasn't already part of the desired carbamate structure.
Another strategy involves the use of isocyanates as precursors. 4-Hydroxyphenyl isocyanate, if available or synthesized in situ, could react with ethanol (B145695) to yield the target compound. A more common approach for N-substituted analogs is the reaction of an isocyanate with a suitable reagent. For instance, various N-substituted ethyl carbamates are prepared by reacting different isocyanates with ethyl zinc bromide acetate (B1210297) in THF. google.com This method, using 4-methoxyphenyl (B3050149) isocyanate as a precursor, yields ethyl 4-methoxyphenylcarbamate, which could potentially be demethylated to give the desired 4-hydroxyphenyl product. google.com
The Hofmann rearrangement of an amide can also produce an isocyanate intermediate, which is then trapped by an alcohol to form the carbamate. nih.gov Starting with a suitable amide precursor derived from 4-hydroxybenzoic acid, this could provide an alternative pathway.
Advanced Derivatization for Analytical and Functional Studies
Derivatization is a key strategy for enhancing the detectability of this compound in analytical methods and for synthesizing analogs to probe biological activity.
Chemical Derivatization for Spectroscopic Analysis (e.g., Silylation, Xanthydrol Derivatization)
Many analytical techniques require derivatization to improve the volatility or detectability of the analyte. psu.edu
Silylation: For gas chromatography-mass spectrometry (GC-MS) analysis, carbamates can be derivatized to increase their thermal stability and volatility. Silylation is a common technique where an active hydrogen (on the nitrogen or oxygen) is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. A sensitive method for determining ethyl carbamate in samples involves extraction followed by silylation with bis-(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The derivatization is typically performed at an elevated temperature (e.g., 80°C) for a set time (e.g., 30 minutes) before GC-MS analysis. nih.gov This approach could be readily adapted for this compound, where both the N-H and O-H groups are susceptible to silylation.
Xanthydrol Derivatization: For high-performance liquid chromatography (HPLC) with fluorescence detection (FLD), derivatization with a fluorogenic reagent is often necessary to achieve high sensitivity. 9-Xanthydrol is a reagent that reacts with carbamates in an acidic solution to form a highly fluorescent derivative, N-xanthyl ethyl carbamate. researchgate.net This method has been developed for the sensitive determination of ethyl carbamate in various matrices. researchgate.netresearchgate.net The resulting derivative is analyzed using reversed-phase HPLC. researchgate.net This technique can also be applied using heart-cutting multidimensional gas chromatography-mass spectrometry (MDGC-MS), where 9-xanthydrol acts as an assisted-extraction reagent. nih.gov
Table 2: Derivatization for Analytical Methods
| Method | Reagent | Purpose | Analytical Technique |
|---|---|---|---|
| Silylation | Bis-(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. nih.gov | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Xanthydrol Derivatization | 9-Xanthydrol | Forms a highly fluorescent derivative for enhanced sensitivity. researchgate.netresearchgate.net | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
Synthesis of N- and O-Substituted Analogs for Structure-Activity Probing
Synthesizing analogs of this compound with substituents on the nitrogen or the phenolic oxygen is crucial for structure-activity relationship (SAR) studies, often aimed at discovering enzyme inhibitors. researchgate.net
N-Substituted Analogs: N-alkylation or N-arylation can be achieved through various methods. One approach involves starting with a different primary amine. For example, a series of N-alkylcarbamates were synthesized by reacting p-nitrophenyl carbonates with various amines in tetrahydrofuran. researchgate.net Alternatively, one could start with the core this compound and perform N-alkylation, though this can be challenging and may require protection of the phenolic hydroxyl group first.
O-Substituted Analogs: The phenolic hydroxyl group provides a convenient handle for O-substitution. O-alkylation or O-acylation can introduce a wide variety of functional groups. For instance, O-phenyl carbamates are synthesized by reacting a phenol (B47542) with an isocyanate. nih.gov A general method for synthesizing O-biphenyl-3-yl carbamates involves reacting a phenol with cyclohexyl isocyanate in the presence of triethylamine. nih.gov This strategy could be applied to this compound, where the phenolic group would react with an isocyanate to form a dicarbamate, or to a precursor like 4-aminophenol, followed by N-acylation. Another route involves ether synthesis, such as reacting the phenoxide of this compound with an alkyl halide. A similar synthesis involves reacting hydroquinone (B1673460) with ethyl 2-chloroethylcarbamate to form an O-substituted analog. prepchem.com These modifications are essential for exploring how different substituents at the N- and O-positions affect the biological activity of the carbamate scaffold. researchgate.netnih.gov
Chemo-enzymatic Synthesis Approaches
The integration of enzymatic methods with traditional chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful strategy for the production of this compound and its analogs. This approach leverages the high selectivity and mild reaction conditions of biocatalysts, addressing some of the challenges associated with purely chemical methods, such as regioselectivity and the need for protecting groups. Lipases, in particular, have emerged as versatile enzymes for the formation of carbamate linkages. nih.gov
The primary chemo-enzymatic route to this compound involves the aminolysis of a suitable carbonate donor with 4-aminophenol, catalyzed by a lipase (B570770). This reaction is typically carried out in a non-aqueous solvent to favor the synthesis reaction over hydrolysis.
The general enzymatic reaction can be represented as follows:
Key Research Findings:
While specific studies on the chemo-enzymatic synthesis of this compound are not extensively documented in publicly available literature, the principles can be inferred from research on lipase-catalyzed carbamate synthesis. Key parameters influencing the reaction include the choice of enzyme, solvent, temperature, and the nature of the acyl donor.
| Enzyme Source | Acyl Donor | Solvent | Temperature (°C) | Observations |
| Candida antarctica lipase B (CALB) | Diethyl carbonate | Toluene | 40-60 | Generally high activity and stability in organic media. |
| Pseudomonas cepacia lipase (PCL) | Ethyl chloroformate | Dioxane | 30-50 | Effective for aminolysis reactions. |
| Immobilized Lipase | Varies | Hexane | 40 | Immobilization often improves enzyme reusability and stability. |
Derivatization Strategies:
Chemo-enzymatic approaches are also highly amenable to the synthesis of a wide range of analogs of this compound. By varying the amine or the carbonate donor, a library of related compounds can be generated. For instance, using substituted 4-aminophenols or different dialkyl carbonates would yield a diverse set of N-arylcarbamates.
An alternative strategy involves the enzymatic resolution of racemic carbamate precursors. Although less direct for this specific achiral molecule, it is a critical technique for producing chiral analogs, which may have applications in stereoselective synthesis.
The synthesis of various carbamate derivatives has been explored for applications such as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). nih.gov For example, different aryl and alkyl amines can be reacted with various chloroformates or carbonates in the presence of a lipase to generate a library of carbamate compounds. This highlights the potential for creating novel derivatives of this compound with potentially interesting biological activities.
Mechanistic Studies on Enzyme Interactions and Biochemical Pathways
Interaction with Cholinesterase Enzymes (Acetylcholinesterase and Butyrylcholinesterase)
The interaction of carbamates, such as ethyl N-(4-hydroxyphenyl)carbamate, with cholinesterase enzymes—namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a well-documented process involving the temporary inhibition of the enzyme's catalytic activity. This inhibition is achieved through a two-step mechanism analogous to the hydrolysis of the natural substrate, acetylcholine (B1216132), but with significantly different kinetics that lead to a prolonged inactivation of the enzyme. nih.govnih.govnih.gov
The inhibition process begins with the formation of a reversible enzyme-inhibitor complex, similar to a Michaelis-Menten complex. nih.gov Subsequently, the carbamate (B1207046) acts as a substrate, transferring its carbamoyl (B1232498) moiety to the catalytically active serine residue (Ser200 in Torpedo californica AChE) located in the enzyme's active site gorge. nih.gov This step, known as carbamylation, results in the formation of a stable, covalent carbamoylated enzyme intermediate and the release of the leaving group (in this case, 4-hydroxyphenol). nih.gov
The rate of this inhibition is determined by the carbamylation rate constant (kᵢ). Kinetic studies on various N-alkyl carbamates have shown that the structure of the N-substituent significantly influences this rate. For recombinant human AChE, the carbamylation rate was found to be lowest when the N-alkyl group was ethyl, suggesting that the rate depends on a delicate balance between the size and rotational freedom of the substituent. nih.gov In contrast, inhibition of human BChE is generally less affected by the size of the N-alkyl group and more dependent on the structure of the leaving group, a difference attributed to the wider active site gorge of BChE. nih.gov
The carbamoylated enzyme is not permanently inhibited. It can undergo hydrolysis, a process known as decarbamylation, which regenerates the active enzyme. However, this reactivation step is substantially slower than the deacetylation that occurs after acetylcholine hydrolysis, leading to effective inhibition. nih.gov The rate of decarbamylation (kᵣ) is a critical factor determining the duration of inhibition, with half-lives of carbamoylated AChEs ranging from minutes to many days. nih.gov
Research has demonstrated that the decarbamylation rate is critically dependent on the size of the N-alkyl groups on the carbamoyl moiety but is independent of the original leaving group. nih.gov As the steric bulk of the N-alkyl substituents increases, the rate of decarbamylation markedly decreases. This is thought to be due to distortion of the enzyme's active site, particularly the acyl pocket, which may shift the rate-limiting step from general acid-base catalysis to a slower conformational change. nih.gov For N-ethyl-N-methylcarbamoylated AChE, the intermediate formed by the clinical drug rivastigmine, the half-time for reactivation is on the order of hours. nih.gov
| Carbamoyl Group | Relative Decarbamoylation Rate Decrease (vs. N-monomethyl) | Example Compound Forming the Intermediate |
|---|---|---|
| N-monomethylcarbamoyl | 1-fold (Reference) | Physostigmine |
| N,N-dimethylcarbamoyl | 4-fold | Neostigmine |
| N-ethyl-N-methylcarbamoyl | 70-fold | Rivastigmine |
| N,N-diethylcarbamoyl | 800-fold | N,N-diethylcarbamoyl chloride |
This table illustrates the general trend observed for decarbamoylation rates of carbamoylated AChE as reported in scientific literature. nih.gov The specific rate for an N-ethylcarbamoyl group, as would be formed by this compound, is not explicitly detailed but would be expected to be slow, contributing to effective inhibition.
The structural differences between the active sites of AChE and BChE allow for the development of selective inhibitors. mdpi.com Selectivity is typically quantified using a selectivity index (SI), calculated as the ratio of the IC₅₀ value for AChE to the IC₅₀ value for BChE (SI = IC₅₀ AChE / IC₅₀ BChE). mdpi.com
An SI value > 1 indicates a preference for inhibiting BChE.
An SI value < 1 indicates a preference for inhibiting AChE.
An SI value ≈ 1 indicates a non-selective inhibitor.
The N-substituted moiety of the carbamate plays a crucial role in determining this selectivity. Studies on various series of carbamates have shown that while N-methyl carbamates tend to have minimal selectivity, N-ethyl carbamates often exhibit a moderate preference for BChE. mdpi.com In contrast, other substitutions can drive high selectivity for either AChE or BChE. mdpi.com This selectivity is significant in therapeutic contexts, as the relative activity of AChE and BChE can change during the progression of diseases like Alzheimer's, making BChE an important therapeutic target. mdpi.com
| N-Substituted Group | Typical Selectivity Profile |
|---|---|
| N-methyl | Minimal selectivity (AChE ≈ BChE) |
| N-ethyl | Moderate BChE preference (IC₅₀ AChE > IC₅₀ BChE) |
| N-2'-methylphenyl | High AChE selectivity (IC₅₀ AChE < IC₅₀ BChE) |
| N-4'-isopropylphenyl | High BChE selectivity (IC₅₀ AChE >> IC₅₀ BChE) |
This table summarizes general structure-activity relationships for cholinesterase selectivity as described in the literature. mdpi.com
Modulation of Protein Aggregation Pathways (e.g., Amyloid-β)
The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease, leading to the formation of soluble oligomers and insoluble plaques that are associated with neurotoxicity. nih.govnih.gov While the primary mechanism of many carbamates is cholinesterase inhibition, some have been investigated for other neuroprotective activities, including the modulation of Aβ pathways.
Currently, studies specifically investigating the direct effects of this compound on the aggregation kinetics or pathways of amyloid-β have not been prominently reported in the reviewed scientific literature. However, other carbamate compounds have been explored in this context. For instance, the carbamate phenserine (B12825) has been shown to interact with amyloid-beta precursor protein (APP), the protein from which Aβ is derived. drugbank.com This suggests that the carbamate structural class has the potential to interact with components of the amyloidogenic pathway, representing a possible area for future investigation for compounds like this compound.
Other Investigated Enzyme and Receptor Interactions
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications.
Several studies have demonstrated that carbamate derivatives can act as effective inhibitors of human carbonic anhydrase isoenzymes, particularly hCA I and hCA II. nih.govnih.govtandfonline.comtandfonline.com The inhibitory mechanism is believed to involve the coordination of the deprotonated carbamate nitrogen to the zinc ion within the enzyme's active site. nih.gov This binding mode is supported by slow on-off binding kinetics and maximal inhibitor affinity at alkaline pH. nih.gov Research on urethan (ethyl carbamate) and other N-unsubstituted carbamates has confirmed this interaction. nih.gov While specific kinetic data for this compound is not available, studies on structurally related carbamates have reported potent inhibition of hCA I and hCA II, with inhibition constants (Kᵢ) often in the nanomolar range. nih.govnih.govtandfonline.com
| Compound Type | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | Reference |
|---|---|---|---|
| Carbamate Series 1 | 194.4 - 893.5 | 103.9 - 835.7 | nih.gov |
| Carbamate Series 2 | 4.49 - 5.61 | 4.94 - 7.66 | nih.govtandfonline.com |
| Acetazolamide (Standard Inhibitor) | 281.33 | 9.07 | nih.govtandfonline.com |
This table presents ranges of inhibition constants for different series of carbamate compounds as reported in the literature, demonstrating the general potential of this chemical class to inhibit carbonic anhydrase enzymes. nih.govnih.govtandfonline.com
Fatty Acid Amide Hydrolase (FAAH) Inhibition Investigations
Currently, there is a lack of specific scientific studies investigating the direct inhibitory effects of this compound on Fatty Acid Amide Hydrolase (FAAH). While the broader class of carbamate compounds has been explored for FAAH inhibition, with some demonstrating significant activity, research has not yet focused on this particular molecule. researchgate.net
FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like anandamide. researchgate.net The inhibition of FAAH is a therapeutic strategy being explored for various conditions. Carbamates, in general, can act as inhibitors of serine hydrolases, the class of enzymes to which FAAH belongs. researchgate.net However, without direct experimental data on this compound, its potential to inhibit FAAH remains speculative. Future research, possibly involving screening libraries of carbamate derivatives, would be necessary to determine if this compound possesses any FAAH inhibitory activity.
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition Investigations
Similar to the case with FAAH, there are no specific research findings available on the inhibition of Monoacylglycerol Lipase (MAGL) by this compound. MAGL is another key enzyme in the endocannabinoid system, primarily responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govplos.org
The investigation of carbamate derivatives as MAGL inhibitors is an active area of research. nih.govplos.org These studies aim to develop selective inhibitors to modulate the endocannabinoid system for therapeutic benefit. The structure of the carbamate plays a crucial role in its inhibitory potency and selectivity. Without dedicated studies on this compound, its interaction with the MAGL active site and its potential as an inhibitor are unknown.
Aromatase Enzyme Inhibition Studies
There is currently no scientific literature available that specifically examines the inhibitory effect of this compound on the aromatase enzyme. Aromatase, a cytochrome P450 enzyme, is responsible for the conversion of androgens to estrogens and is a significant target in the treatment of hormone-dependent cancers. nih.gov
The development of aromatase inhibitors has led to various classes of compounds, including both steroidal and non-steroidal inhibitors. nih.gov While a wide range of chemical scaffolds has been explored for aromatase inhibition, there is no indication from the available scientific literature that this compound has been considered or tested for this purpose. Therefore, any potential for this compound to act as an aromatase inhibitor is yet to be investigated.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein of interest.
Currently, there are no specific molecular docking studies published in peer-reviewed journals that detail the binding modes of ethyl N-(4-hydroxyphenyl)carbamate with any biological target. Therefore, information regarding its specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, as determined through computational prediction, is not available.
Without molecular docking studies, the key amino acid residues that may form interaction hotspots within a protein's active site for this compound have not been identified. This level of analysis is contingent on having a defined protein target and a docked pose of the ligand, neither of which has been reported for this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations are crucial for understanding the stability of ligand-protein complexes and the influence of the solvent environment.
There is a lack of published molecular dynamics simulation studies focusing on this compound. As a result, its conformational flexibility and dynamic behavior within a biological system, such as a protein binding pocket, remain uncharacterized from a computational standpoint.
The stability of a potential complex between this compound and a protein target has not been assessed through MD simulations. Consequently, data on the persistence of interactions, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) for such a complex are not available.
The role of water molecules in mediating or disrupting the binding of this compound to a potential biological target has not been investigated through molecular dynamics simulations. Understanding these solvent effects is critical for an accurate prediction of binding affinity and mechanism, but this information is currently absent from the scientific literature.
of this compound
While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, its structural motifs—a phenol (B47542) ring and a carbamate (B1207046) group—are subjects of broad interest in computational chemistry. Theoretical studies on analogous phenol derivatives and carbamates provide a robust framework for predicting the physicochemical properties and potential biological interactions of this compound. Computational methods, particularly quantum chemical calculations, are invaluable for understanding its electronic structure, reactivity, and potential as a pharmacologically active agent.
Quantum Chemical Calculations and Theoretical Studies: Electronic Structure Analysis and Reactivity Predictions
Quantum chemical calculations, predominantly employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of molecules like this compound. wisdomlib.org These theoretical approaches allow for the calculation of a variety of molecular properties and electronic descriptors that are not always accessible through experimental means alone.
Key parameters derived from such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. alljournals.cn For this compound, the electron-donating phenolic hydroxyl group and the electron-withdrawing carbamate moiety would significantly influence the electron distribution across the molecule, which can be mapped using Molecular Electrostatic Potential (MESP) surfaces. MESP analysis helps in identifying the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models frequently utilize a range of quantum chemical descriptors to predict the biological activity or toxicity of compounds. nih.govmdpi.com For phenol derivatives, descriptors such as electronegativity, ionization potential, and electron affinity have been shown to correlate well with their inhibitory concentrations. wisdomlib.org In the case of carbamates, DFT-derived descriptors have been successfully used to model their toxicity, with electron affinity being a key parameter associated with their interaction with target enzymes. mdpi.com
Table 1: Illustrative Quantum Chemical Descriptors for this compound (Hypothetical Values Based on Analogous Compounds)
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Relates to the electron-donating capacity of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting capacity of the molecule. |
| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
| Electron Affinity | 1.5 eV | Measure of the energy change upon electron addition. |
| Ionization Potential | 8.0 eV | Energy required to remove an electron. |
Note: The values in this table are hypothetical and serve for illustrative purposes. They are based on typical ranges observed for similar phenolic and carbamate compounds in computational studies. alljournals.cnmdpi.com
The amide resonance within the carbamate group is another important structural feature that can be analyzed using computational methods. acs.orgnih.gov Theoretical calculations can estimate the rotational barrier of the C-N bond, which is typically lower in carbamates compared to amides, making them more electrophilic and reactive towards nucleophiles. nih.gov This inherent reactivity is a key factor in the biological activity of many carbamate-containing drugs.
Mechanistic Insights from Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
To understand the interaction of this compound with biological macromolecules, such as enzymes, a more sophisticated computational approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. nsf.gov This hybrid method allows for the detailed study of chemical reactions within the complex environment of a protein active site. youtube.com
In a QM/MM simulation, the region of the system where the chemical transformation occurs (e.g., the ligand and the key amino acid residues of the enzyme's active site) is treated with a high-level quantum mechanical method. acs.org The remainder of the protein and the surrounding solvent are described using a more computationally efficient molecular mechanics force field. This partitioning allows for an accurate description of the electronic changes during a reaction while still accounting for the influence of the entire protein environment. nih.govmdpi.com
Studies on the hydrolysis of other carbamates by esterases using QM/MM have successfully detailed the two-step mechanism involving a serine-initiated nucleophilic attack followed by C-O bond cleavage, identifying the rate-determining step and the crucial roles of active site residues. nih.govmdpi.commdpi.com Such detailed mechanistic understanding is vital for the rational design of more potent and selective inhibitors. By applying similar QM/MM methodologies, researchers could predict the binding mode of this compound in a target enzyme, analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and evaluate its potential as a covalent or non-covalent inhibitor.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence and provides information about the chemical environment of the hydrogen atoms in ethyl N-(4-hydroxyphenyl)carbamate. The ¹H NMR spectrum shows distinct signals corresponding to the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the aromatic protons on the phenyl ring, and the protons of the hydroxyl and amine groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment.
A representative ¹H NMR dataset for a related compound, tert-butyl (4-hydroxyphenyl)carbamate, shows characteristic signals that help in understanding the spectrum of the title compound. rsc.org For instance, the aromatic protons appear as doublets, and the amine proton appears as a broad singlet. rsc.org
Table 1: Representative ¹H NMR Data for a Structurally Similar Carbamate (B1207046)
| Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic CH | 7.19 | Doublet | 8 |
| Aromatic CH | 6.75 | Doublet | 8 |
| NH | 6.40 | Broad Singlet | - |
| OH | 4.90 | Broad Singlet | - |
| tert-butyl CH₃ | 1.51 | Singlet | - |
Data for tert-butyl (4-hydroxyphenyl)carbamate. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to determine the number and types of carbon atoms in the molecule. The ¹³C NMR spectrum of this compound will display signals for the carbonyl carbon of the carbamate group, the aromatic carbons, and the carbons of the ethyl group.
For comparison, the ¹³C NMR data for tert-butyl (4-hydroxyphenyl)carbamate reveals signals for the carbonyl carbon, aromatic carbons, and the carbons of the tert-butyl group, providing a framework for interpreting the spectrum of this compound. rsc.org
Table 2: Representative ¹³C NMR Data for a Structurally Similar Carbamate
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| Carbonyl C=O | 153.63 |
| Aromatic C-O | 152.12 |
| Aromatic C-N | 130.84 |
| Aromatic CH | 121.71 |
| Aromatic CH | 115.75 |
| Quaternary C of t-butyl | 80.46 |
| Methyl C of t-butyl | 28.38 |
Data for tert-butyl (4-hydroxyphenyl)carbamate. rsc.org
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the this compound molecule.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, and between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. youtube.com This technique would definitively link each proton signal to its corresponding carbon signal in the this compound spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule. princeton.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include:
A broad band for the O-H stretch of the phenolic hydroxyl group.
A sharp band for the N-H stretch of the carbamate group.
A strong absorption for the C=O (carbonyl) stretch of the carbamate.
Bands corresponding to C-O stretching and C-N stretching.
Absorptions in the aromatic region for C=C stretching and C-H bending.
For comparison, the FTIR spectrum of 4-methylphenyl carbamate shows characteristic peaks for -NH stretching (3390-3339 cm⁻¹), >C=O stretching (1700 cm⁻¹), -NH bending (1610 cm⁻¹), -CN stretching (1365 cm⁻¹), and C-O stretching (1216 cm⁻¹). rsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural analysis.
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule's structure.
For this compound (molecular weight: 181.19 g/mol ), the EI-MS would be expected to show a molecular ion peak at m/z 181. vibrantpharma.com Characteristic fragmentation would likely involve cleavage of the carbamate group, loss of the ethyl group, and other fragmentations of the aromatic ring. The study of fragmentation patterns in related compounds, such as phenethylamines, under EI-MS reveals common cleavage pathways, like the breakage of the Cα-Cβ bond, which can be analogously considered for this compound. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for High Sensitivity and Tandem Analysis
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of this compound. This method offers high sensitivity, making it suitable for detecting trace amounts of the compound in various matrices.
In ESI-MS/MS analysis, the sample is first introduced into the mass spectrometer through an electrospray source, which ionizes the analyte molecules. For this compound, this typically results in the formation of a protonated molecule, [M+H]⁺. These ions are then subjected to tandem mass spectrometry (MS/MS), where the precursor ion of interest is selected and fragmented. The resulting product ions are characteristic of the analyte's structure and can be used for definitive identification and quantification.
A direct injection ESI-MS/MS method has been developed for the rapid and selective quantification of carbamates. scielo.br This approach minimizes sample preparation time and has been shown to be comparable to conventional gas chromatography-mass spectrometry (GC-MS) methods. scielo.br For instance, in the analysis of related carbamates, the characteristic fragmentation of the protonated molecule is monitored. For ethyl carbamate, the selected reaction monitoring (SRM) channel of m/z 90 > 62 is often used. scielo.br The limit of detection (LOD) and limit of quantification (LOQ) for similar carbamates using this technique have been reported to be as low as 48.0 µg L⁻¹ and 160.0 µg L⁻¹, respectively, demonstrating the high sensitivity of the method. scielo.br The use of additives like 18-crown-6/trifluoroacetic acid can help to sequester metal cations, reducing ionization suppression and enhancing the detection of the target analyte as a protonated cation. scielo.brscielo.br
The table below summarizes the predicted collision cross-section (CCS) values for various adducts of ethyl N-(4-aminophenyl)carbamate, a structurally similar compound, which provides insight into the behavior of such molecules in the gas phase during mass spectrometry analysis. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 181.09715 | 138.0 |
| [M+Na]⁺ | 203.07909 | 144.7 |
| [M-H]⁻ | 179.08259 | 141.4 |
| [M+NH₄]⁺ | 198.12369 | 157.3 |
| [M+K]⁺ | 219.05303 | 143.3 |
| [M+H-H₂O]⁺ | 163.08713 | 131.6 |
| [M+HCOO]⁻ | 225.08807 | 163.7 |
| [M+CH₃COO]⁻ | 239.10372 | 184.3 |
| [M+Na-2H]⁻ | 201.06454 | 143.7 |
| [M]⁺ | 180.08932 | 137.1 |
| [M]⁻ | 180.09042 | 137.1 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the separation and quantification of this compound and related compounds. chemrxiv.orgnih.gov This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.
For the analysis of carbamates, which can be thermally labile, derivatization is often employed to improve their volatility and thermal stability, making them more amenable to GC analysis. nih.govscispec.co.th A common derivatization agent is bis-(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the analyte into a more volatile silyl (B83357) derivative. nih.gov The derivatization conditions, such as temperature and time, are optimized to ensure complete reaction. For instance, a reaction temperature of 80°C for 30 minutes has been found to be optimal for the silylation of ethyl carbamate. nih.gov
Following derivatization, the sample is injected into the GC system, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
The quantitative analysis of this compound using GC-MS typically involves the use of an internal standard, such as isopropyl carbamate, to correct for variations in sample preparation and instrument response. nih.gov The method is validated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), and precision. nih.gov For ethyl carbamate, GC-MS methods have demonstrated excellent linearity with regression coefficients close to 0.9999. nih.gov The LOD and LOQ have been reported to be as low as 0.30 µg/kg and 5.0 µg/kg, respectively, with a precision of less than 8.4%. nih.gov
GC-MS has been successfully applied to the analysis of ethyl carbamate in a variety of complex matrices, including alcoholic beverages and distillers grains co-products. chemrxiv.orgnih.gov In the analysis of distillers grains, a GC-MS assay was developed with a limit of detection of 0.7 ng/g. chemrxiv.org
The table below summarizes typical instrument conditions for the GC-MS analysis of carbamates.
| Parameter | Condition |
|---|---|
| Gas Chromatograph | |
| Column | SGE BPX-50 (or similar) |
| Oven Program | e.g., 70°C (1 min); 10°C/min to 300°C (6 min) |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Carrier Gas Flow | 1.2 mL/min |
| Mass Spectrometer | |
| Ion Source Temperature | 250°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
X-ray Crystallography for Solid-State Structure Determination
For instance, the crystal structure of bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate reveals that the urethane (B1682113) group adopts a nearly planar geometry. iucr.orgiucr.org This planarity is a common feature in carbamate derivatives. The study of related compounds, such as ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate, shows that the ethyl (phenyl)carbamate substituent can be coplanar with an adjacent ring system. nih.gov
The crystal packing in these types of molecules is often stabilized by a network of intermolecular interactions, including hydrogen bonds and, in some cases, π-π stacking interactions. iucr.orgiucr.orgnih.gov In the case of bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate, a three-dimensional framework is formed through O-H···O and N-H···O hydrogen bonds. iucr.orgiucr.org
The table below presents crystallographic data for a related compound, ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate, which contains a 4-hydroxyphenyl group. researchgate.net
| Parameter | Value |
|---|---|
| Crystal Data | |
| Chemical Formula | C₁₄H₁₆N₂O₄·H₂O |
| Formula Weight | 294.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.1583 (15) |
| b (Å) | 17.773 (2) |
| c (Å) | 21.686 (3) |
| β (°) | 91.448 (2) |
| Volume (ų) | 4299.3 (10) |
| Z | 12 |
Determination of Molecular Conformation and Dihedral Angles
The molecular conformation and dihedral angles of this compound in the solid state can be precisely determined through single-crystal X-ray diffraction analysis. While the specific crystal structure of the title compound is not detailed in the provided search results, the analysis of structurally analogous molecules provides a strong indication of its likely conformational features.
In related urethane-containing compounds, the molecule is often not planar. For example, in bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate, the molecule displays a twisted conformation. iucr.orgiucr.org The dihedral angle between the central benzene (B151609) ring and the urethane group is 33.4 (6)°, and the dihedral angle between the urethane group and the terminal hydroxybenzene ring is 65.1 (1)°. iucr.orgiucr.org This twisting hinders the formation of certain intramolecular hydrogen bonds. iucr.org
The planarity or non-planarity of different molecular fragments is a key aspect revealed by X-ray crystallography. The urethane group itself tends to be nearly planar. iucr.orgiucr.org In other related structures, such as ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate, the ethyl (phenyl)carbamate portion is nearly coplanar with the adjacent thiazole (B1198619) ring. nih.gov However, a slight twist of 10.27 (15)° can exist between other ring systems within the same molecule. nih.gov
The conformation of the ethyl group can also be determined. In some crystal structures, disorder in the ethyl fragment is observed, indicating multiple possible conformations in the solid state. mdpi.com
The table below lists key dihedral angles from the crystal structure of bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate, which serves as a model for the types of conformational parameters that would be determined for this compound. iucr.orgiucr.org
| Description | Dihedral Angle (°) |
|---|---|
| Central Benzene Ring - Urethane Group | 33.4 (6) |
| Urethane Group - Terminal Hydroxybenzene Ring | 65.1 (1) |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
The crystal packing of this compound is expected to be significantly influenced by a variety of intermolecular interactions, which can be elucidated in detail by X-ray crystallography. These interactions dictate the supramolecular architecture and influence the physical properties of the solid.
Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and a carbamate (-NHCOO-) group makes this compound an excellent candidate for forming extensive hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the carbamate is a strong hydrogen bond acceptor. The N-H group of the carbamate also serves as a hydrogen bond donor. In the crystal structure of the related bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate, a three-dimensional framework is established through O-H···O and N-H···O hydrogen bonds. iucr.orgiucr.org Similarly, in ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate, molecules are linked by N-H···O hydrogen bonds into dimers, and these dimers are further connected by N-H···O hydrogen bonds involving the hydroxyl groups. researchgate.net
C-H···π Interactions: In addition to classical hydrogen bonds, weaker C-H···π interactions can also play a role in stabilizing the crystal structure. These interactions involve a C-H bond pointing towards the electron-rich π system of an aromatic ring. The study of supramolecular complexes involving carbohydrates and aromatic receptors has highlighted the importance of C-H···π interactions in molecular recognition, with typical distances around 2.86 Å. scielo.org.mx While not explicitly reported for a simple this compound structure, the presence of the phenyl ring makes such interactions plausible.
The table below summarizes the types of intermolecular interactions observed in the crystal structures of related compounds, which are likely to be present in the crystal structure of this compound.
| Interaction Type | Description | Observed in Related Compounds |
|---|---|---|
| O-H···O Hydrogen Bond | Interaction between the hydroxyl group and a carbonyl or hydroxyl oxygen. | Yes iucr.orgiucr.orgmdpi.com |
| N-H···O Hydrogen Bond | Interaction between the carbamate N-H group and a carbonyl oxygen. | Yes iucr.orgiucr.orgresearchgate.net |
| C-H···O Hydrogen Bond | Weaker interaction between an activated C-H bond and a carbonyl oxygen. | Yes nih.govmdpi.com |
| C-H···π Interaction | Interaction between a C-H bond and the π-system of the phenyl ring. | Plausible scielo.org.mx |
| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Yes nih.gov |
Investigative Research Avenues and Potential Applications in Chemical Biology
Investigation of Novel Biological Activities
The exploration of the biological properties of ethyl N-(4-hydroxyphenyl)carbamate and its derivatives is a significant area of research. Scientists are investigating its potential as an antimicrobial, antioxidant, antitubercular, and anti-inflammatory agent.
Exploration of Antimicrobial Potential
While specific studies on the antimicrobial properties of this compound are not extensively detailed in the provided information, the broader class of carbamates has been investigated for such activities. The structural motifs present in this compound suggest that it could serve as a lead compound for the development of new antimicrobial agents. Further research is warranted to screen this compound and its derivatives against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and potential mechanisms of action.
Assessment of Antioxidant Properties
This compound has been identified as a synthetic antioxidant. biosynth.com The phenolic hydroxyl group is a key structural feature that often imparts antioxidant activity to a molecule. This is due to its ability to donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The antioxidant potential of this compound suggests its possible utility in conditions associated with oxidative stress. biosynth.com
Evaluation as Antitubercular Agents
Research into related carbamate (B1207046) derivatives has shown promising antitubercular activity. nih.gov For instance, a series of (3-benzyl-5-hydroxyphenyl)carbamates demonstrated significant inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant ones. nih.gov The ethyl carbamate derivative within this series showed good activity. nih.gov These findings suggest that the carbamate moiety, in combination with a substituted phenol (B47542) ring, is a viable pharmacophore for the development of new antitubercular drugs. Although direct studies on this compound are not cited, the activity of structurally similar compounds provides a strong rationale for its evaluation against M. tuberculosis.
Table 1: Antitubercular Activity of Select Carbamate Derivatives
| Compound | Structure | MIC (μg/mL) against M. tuberculosis H37Ra |
| Ethyl carbamate derivative of 3-amino-5-benzylphenol | 5 | |
| Cyclo-hexyl carbamate derivative | 1.25 | |
| 4,4-dimethyl-cyclo-hexyl carbamate derivative | 0.625 |
MIC: Minimum Inhibitory Concentration. Data sourced from a study on (3-benzyl-5-hydroxyphenyl)carbamates. nih.gov
Studies on Anti-inflammatory Activity
This compound has been noted for its potential to address skin redness and inflammation. biosynth.com The anti-inflammatory properties of carbamates are a subject of ongoing research. Some carbamate derivatives have shown the ability to inhibit enzymes involved in the inflammatory cascade. ontosight.ai The structural characteristics of this compound, particularly the phenolic group, suggest a potential mechanism involving the modulation of inflammatory pathways. Further investigations are needed to elucidate the specific targets and efficacy of its anti-inflammatory effects.
Use as Chemical Probes for Biological Systems
The structure of this compound makes it a candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbamate group) allows for specific interactions with biological macromolecules such as enzymes and receptors. By modifying the structure, for example, by introducing reporter tags or reactive groups, derivatives of this compound could be designed to investigate specific biological processes or to identify novel drug targets.
Development as Building Blocks in Complex Organic Synthesis
This compound serves as a valuable precursor in the synthesis of other biologically active compounds. biosynth.com Its functional groups, the phenol and the carbamate, can be readily modified, making it a versatile building block for creating more complex molecules. For example, the phenolic hydroxyl group can be alkylated or acylated, and the carbamate can be hydrolyzed to an amine or undergo other transformations. This chemical tractability allows for the generation of libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.
Role in Drug Delivery System Research (e.g., Prodrug Strategies and Release Mechanisms)
The exploration of this compound in drug delivery is primarily centered on its potential as a prodrug. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active therapeutic agent. This strategy is often employed to improve the pharmacokinetic and pharmacodynamic properties of a drug, such as its solubility, stability, and bioavailability, or to achieve targeted delivery.
Carbamates of phenols are particularly well-suited for creating prodrugs, as they can mask the hydroxyl group of a phenolic drug, thereby altering its physicochemical properties. This can protect the drug from premature metabolism, especially first-pass metabolism in the liver, and allow for a more controlled release. The release of the active drug from a carbamate prodrug typically occurs through enzymatic hydrolysis, often mediated by esterases that are abundant in the body. researchgate.net
In the context of this compound, the parent molecule that would be released upon hydrolysis is 4-aminophenol (B1666318). 4-aminophenol is a well-known compound and is the immediate precursor to the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). The synthesis of paracetamol involves the acetylation of 4-aminophenol. nih.gov Therefore, this compound can be considered a potential prodrug of a paracetamol precursor.
Research into related compounds provides insights into the potential release mechanisms. For instance, studies on N-(substituted 2-hydroxyphenyl)carbamates, which are mutual prodrugs of acetaminophen, have shown that these compounds release the parent drugs in both aqueous solutions and plasma. The release mechanism is often pH-dependent and can involve an intramolecular cyclization process. nih.gov This cyclization-activated release is a sophisticated strategy that does not solely rely on enzymatic cleavage and can be engineered for specific release kinetics. A study on basic carbamates of 4-hydroxyanisole demonstrated that these prodrugs release the parent phenol through a predictable intramolecular cyclization-elimination reaction. nih.gov
The potential advantages of using this compound as a prodrug could include:
Enhanced Stability: The carbamate linkage can protect the phenolic hydroxyl group from oxidation and other degradation pathways.
Improved Bioavailability: By masking the polar hydroxyl group, the lipophilicity of the molecule can be increased, potentially leading to better absorption across biological membranes.
Controlled Release: The rate of hydrolysis of the carbamate bond, whether by enzymatic action or intramolecular cyclization, could be tailored to provide a sustained release of 4-aminophenol.
Table 1: Examples of Carbamate-Based Prodrug Strategies and Release Mechanisms
| Prodrug Class | Parent Drug/Molecule | Release Mechanism | Key Findings |
| Basic carbamates of 4-hydroxyanisole | 4-hydroxyanisole | Intramolecular cyclization-elimination | Release follows first-order kinetics at physiological pH and is independent of enzymatic cleavage. nih.gov |
| N-(substituted 2-hydroxyphenyl)carbamates | Acetaminophen | Intramolecular cyclization | Found to release the parent drug in aqueous and plasma media. nih.gov |
| General Phenolic Carbamates | Various Phenolic Drugs | Enzymatic hydrolysis (esterases) | Used to protect against first-pass metabolism and enhance stability. researchgate.net |
Environmental Degradation Studies (e.g., Microbial and Plant Metabolism)
The environmental fate of this compound is another critical area of research, given the widespread use of carbamate-containing compounds as pesticides and pharmaceuticals. Understanding how this compound degrades in the environment is essential for assessing its potential ecological impact.
Microbial degradation is a primary pathway for the breakdown of many organic pollutants in soil and water. For carbamate compounds, the initial and most crucial step in their microbial metabolism is the hydrolysis of the carbamate linkage. This reaction is typically catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. The hydrolysis of this compound would yield ethanol (B145695), carbon dioxide, and 4-aminophenol.
The resulting degradation product, 4-aminophenol, is a known environmental contaminant and its own microbial degradation has been studied. Several bacterial strains, including species of Pseudomonas, have been identified that can utilize 4-aminophenol as a sole source of carbon and nitrogen. vibrantpharma.com The degradation of 4-aminophenol often proceeds through the formation of hydroquinone (B1673460), which is then further metabolized. vibrantpharma.com However, the accumulation of 4-aminophenol from the degradation of other compounds, such as paracetamol in wastewater treatment plants, has been observed, indicating that its degradation can sometimes be a rate-limiting step. biosynth.com
Plant metabolism, or phytoremediation, is another important aspect of the environmental degradation of organic compounds. Plants can take up chemicals from the soil and water and metabolize them into less toxic substances. The metabolism of aniline (B41778) and phenol derivatives in plants has been documented. Plants possess various enzymes, such as peroxidases and laccases, that can transform phenolic compounds. It is plausible that plants could play a role in the degradation of this compound, either by directly metabolizing the parent compound or by facilitating the degradation of its breakdown product, 4-aminophenol.
Future research in this area should focus on:
Isolating and characterizing microbial strains capable of degrading this compound.
Identifying the specific enzymes and metabolic pathways involved in its degradation.
Assessing the potential for phytoremediation of this compound by various plant species.
Determining the degradation rates and the formation of any persistent or toxic intermediates under different environmental conditions.
Table 2: Microbial Degradation of Related Compounds
| Compound | Degrading Microorganisms | Key Metabolic Pathway | Primary Degradation Products |
| Carbamate Pesticides | Various bacteria and fungi | Hydrolysis by carbamate hydrolases/esterases | Corresponding alcohol/phenol and amine |
| 4-Aminophenol | Pseudomonas sp. | Hydroxylation | Hydroquinone |
| Paracetamol (Acetaminophen) | Pseudomonas, Rhodococcus sp. | Hydrolysis by amidases | 4-aminophenol biosynth.com |
Emerging Research Directions and Future Perspectives for Ethyl N 4 Hydroxyphenyl Carbamate Research
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These computational tools offer the potential to significantly accelerate the identification and optimization of novel therapeutic agents. For ethyl N-(4-hydroxyphenyl)carbamate, AI and ML can be leveraged in several key areas:
Predictive Modeling of Biological Activity: Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to develop predictive models. These models can then be used to virtually screen libraries of compounds, including derivatives of this compound, to identify molecules with a high probability of desired biological effects.
De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. By providing the model with a set of desired parameters, such as target affinity and pharmacokinetic properties, it is possible to generate novel carbamate (B1207046) derivatives that have never been synthesized before.
ADMET Prediction: A significant hurdle in drug development is the high rate of failure due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI and ML models can predict these properties with increasing accuracy, allowing researchers to prioritize compounds with a higher likelihood of success in later stages of development.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling | Utilizes algorithms to forecast the biological activity of compounds based on their structural features. | Rapidly screen virtual libraries of this compound analogs to identify promising candidates for further investigation. |
| Generative Design | Employs AI to create novel molecular structures with desired properties. | Design new carbamate derivatives with enhanced efficacy and safety profiles. |
| ADMET Prediction | Uses computational models to predict the pharmacokinetic and toxicity profiles of molecules. | Prioritize the synthesis and testing of compounds with favorable drug-like properties, reducing late-stage attrition. |
Exploration of Multifunctional Ligand Design Strategies
The traditional "one target, one drug" paradigm is increasingly being challenged by the complexity of many diseases. Multifunctional ligands, which are single chemical entities designed to interact with multiple biological targets, offer a promising approach to treating complex multifactorial diseases. The structure of this compound, with its phenolic hydroxyl group and carbamate linkage, provides a versatile scaffold for the design of such multifunctional molecules.
Potential strategies for developing multifunctional ligands based on this compound include:
Hybrid Molecule Design: This approach involves combining the structural features of this compound with those of another pharmacophore known to interact with a different target. The resulting hybrid molecule could potentially exhibit a synergistic therapeutic effect.
Fragment-Based Design: By identifying key molecular fragments that contribute to binding at different targets, it may be possible to assemble a multifunctional ligand from these fragments, using the this compound core as a linking scaffold.
Privileged Structure-Based Design: Certain chemical scaffolds, known as "privileged structures," are capable of binding to multiple targets. The N-phenylcarbamate motif can be considered a privileged structure, and its strategic modification could lead to the discovery of novel multifunctional agents. A series of O-phenyl-N-aryl carbamates have been synthesized and screened against various enzymes, revealing that different substitutions on the aryl ring lead to inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . This demonstrates the potential for developing multifunctional ligands from this chemical class .
Advanced Analytical Methodologies for Detection and Characterization
The accurate detection and characterization of this compound and its metabolites are crucial for both research and potential future applications. Advances in analytical chemistry are providing increasingly sensitive and selective methods for this purpose.
Emerging analytical techniques that could be applied to the study of this compound include:
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This powerful technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is well-suited for the quantification of this compound in complex biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional NMR, can provide detailed structural information about this compound and its derivatives, as well as insights into its interactions with biological macromolecules.
Capillary Electrophoresis (CE): CE offers high-resolution separations and can be particularly useful for the analysis of chiral compounds. This would be relevant if stereoisomers of this compound were to be investigated.
| Analytical Technique | Principle | Application to this compound |
| HPLC-MS | Separates compounds based on their physicochemical properties and detects them based on their mass-to-charge ratio. | Quantify the compound and its metabolites in biological samples with high sensitivity and specificity. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to elucidate molecular structure and dynamics. | Confirm the chemical structure of synthesized derivatives and study their interactions with biological targets. |
| Capillary Electrophoresis | Separates molecules in a narrow capillary tube based on their charge and size under the influence of an electric field. | Separate potential stereoisomers and analyze the purity of the compound. |
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. For the synthesis of this compound, several green chemistry approaches can be considered:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental footprint of the synthesis.
Catalytic Methods: The use of catalysts, including biocatalysts (enzymes), can enable more efficient and selective reactions, often under milder conditions, leading to reduced energy consumption and waste generation. A benign method for synthesizing O-aryl carbamates from phenols, primary amines, and carbon dioxide using a peptide coupling reagent at room temperature has been reported, offering a greener alternative to traditional methods helsinki.fi.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, is a cornerstone of green chemistry. A palladium-catalyzed synthesis of N-aryl carbamates has been developed that provides direct access to these compounds from aryl chlorides and triflates, showcasing a more atom-economical approach mit.edu.
| Green Chemistry Principle | Description | Application in the Synthesis of this compound |
| Safer Solvents | Prioritizing the use of non-toxic and environmentally friendly solvents. | Employing water or bio-derived solvents to reduce pollution and health hazards. |
| Catalysis | Utilizing catalysts to increase reaction efficiency and reduce energy consumption. | Using enzymatic or metallic catalysts to achieve high yields under mild reaction conditions. |
| Atom Economy | Maximizing the incorporation of atoms from reactants into the final product. | Designing synthetic pathways that minimize the formation of byproducts and waste. |
Investigation of Stereochemical Influence on Biological Activity
While this compound itself is not chiral, the introduction of chiral centers into its derivatives could have a profound impact on their biological activity. The differential interaction of stereoisomers with chiral biological targets, such as enzymes and receptors, is a well-established principle in pharmacology.
Future research in this area could involve:
Synthesis of Chiral Derivatives: The synthesis of enantiomerically pure derivatives of this compound would be the first step in investigating the influence of stereochemistry.
Chiral Separation: The development of analytical methods, such as chiral chromatography, to separate and quantify the different stereoisomers is essential. Chiral stationary phases based on cellulose phenylcarbamate derivatives have been shown to be effective for the separation of enantiomers acs.org.
Stereospecific Biological Evaluation: The individual stereoisomers would need to be tested in relevant biological assays to determine if there are significant differences in their activity. It is common for one enantiomer of a chiral drug to be significantly more active than the other nih.govnih.gov. The less active or inactive enantiomer could even contribute to undesirable side effects.
| Research Area | Focus | Importance for this compound Derivatives |
| Asymmetric Synthesis | The preparation of single enantiomers of chiral molecules. | To obtain stereochemically pure compounds for biological evaluation. |
| Chiral Analytics | The separation and quantification of enantiomers. | To ensure the stereochemical purity of the synthesized compounds. |
| Stereopharmacology | The study of the differential biological effects of stereoisomers. | To identify the more potent and safer enantiomer for potential therapeutic development. |
Q & A
Basic Questions
Q. What are the standard synthetic routes for ethyl N-(4-hydroxyphenyl)carbamate, and how can purity be optimized?
- Methodological Answer : this compound is typically synthesized via reaction of 4-aminophenol with ethyl chloroformate in anhydrous ethanol under reflux conditions (4–6 hours). Post-reaction, the product is purified using silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) or recrystallization from ethanol to achieve >95% purity . Key parameters include maintaining anhydrous conditions to prevent hydrolysis and controlling reaction temperature (60–70°C) to minimize side reactions.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the carbamate linkage and aromatic substitution pattern. For crystallographic analysis, single-crystal X-ray diffraction at 293 K provides bond-length precision (~0.003 Å) and reveals intermolecular interactions, such as N–H⋯O hydrogen bonds forming C(4) chains in the crystal lattice . High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., m/z [M+H]+ calculated vs. observed) .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, ethanol). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with buffered aqueous media, ensuring final DMSO concentrations ≤1% to avoid cytotoxicity. For in vitro studies, solubility can be enhanced using cyclodextrin-based formulations .
Q. What role does this compound serve as a building block in organic synthesis?
- Methodological Answer : The 4-hydroxyphenyl group enables functionalization via O-alkylation or esterification, while the carbamate moiety acts as a protective group for amines. For example, it can be coupled with pyrimidine derivatives to synthesize kinase inhibitors or modified via Mitsunobu reactions to introduce ether linkages .
Advanced Research Questions
Q. How do metabolic pathways involving CYP2E1 influence the bioactivation of this compound?
- Methodological Answer : In vitro studies using human liver microsomes reveal that CYP2E1 catalyzes the oxidation of ethyl carbamate to vinyl carbamate, a DNA-reactive metabolite. To assess bioactivation, incubate the compound with NADPH-fortified microsomes, and quantify metabolites via LC-MS/MS. Compare metabolic rates across species (e.g., murine vs. human microsomes) to evaluate translational relevance .
Q. What crystallographic insights explain the compound’s molecular packing and stability?
- Methodological Answer : Single-crystal X-ray analysis shows that N–H⋯O hydrogen bonds between the carbamate group and adjacent hydroxyl-phenyl moieties stabilize the crystal lattice. Refinement parameters (R factor <0.05) and Hirshfeld surface analysis quantify intermolecular interactions, while thermal ellipsoid plots assess conformational flexibility .
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact enzymatic inhibition potency?
- Methodological Answer : Replace the ethyl group with methyl or chloro substituents and assay inhibitory activity against target enzymes (e.g., esterases). Kinetic studies (IC₅₀, Ki) coupled with molecular docking (AutoDock Vina) reveal that bulkier substituents reduce binding affinity due to steric clashes in the active site .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, co-solvents). Standardize protocols using validated cell lines (e.g., HepG2 for cytotoxicity) and include positive controls (e.g., cisplatin for apoptosis assays). Meta-analysis of published IC₅₀ values with ANOVA identifies statistically significant outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
